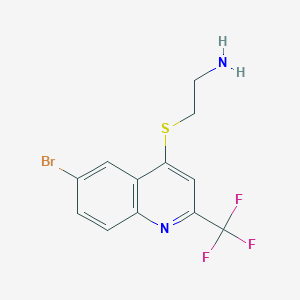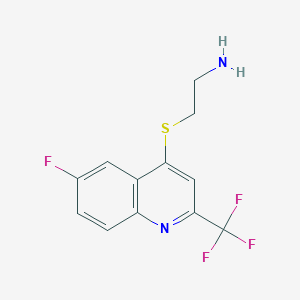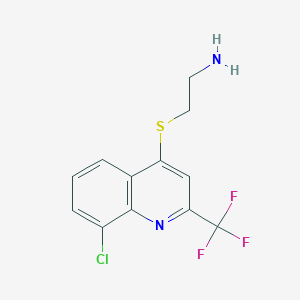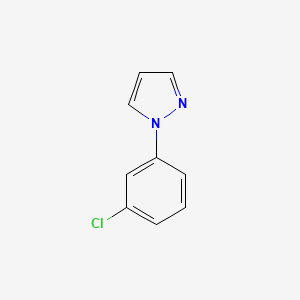
1-(3-Chlorophenyl)pyrazole
Overview
Description
1-(3-Chlorophenyl)pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a chlorine atom on the phenyl ring at the third position adds unique properties to this compound, making it significant in various fields of research and industry.
Mechanism of Action
Target of Action
1-(3-Chlorophenyl)pyrazole, like other pyrazole derivatives, is known for its diverse pharmacological effects . They have also been found to have significant antibacterial and antifungal properties .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . The compound’s interaction with its targets leads to changes in the biological activities of these organisms, thereby exhibiting its pharmacological effects.
Biochemical Pathways
For instance, they have been found to inhibit protein glycation , which is a key process in the development of various diseases. Additionally, they can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular damage .
Pharmacokinetics
The effectiveness of pyrazole derivatives in inhibiting the growth of various organisms suggests that they have favorable adme properties that contribute to their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its antileishmanial and antimalarial activities result from its inhibitory effects on the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . Furthermore, its antibacterial and antifungal properties result from its interaction with bacterial and fungal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of ROS, which is affected by this compound, can increase dramatically under cellular damage . Therefore, the compound’s action may be more pronounced in environments where cellular damage is prevalent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 3-chlorophenylhydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically occurs under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(4-Chlorophenyl)pyrazole: Similar structure but with the chlorine atom at the fourth position.
1-(2-Chlorophenyl)pyrazole: Chlorine atom at the second position.
1-Phenylpyrazole: Lacks the chlorine substituent.
Uniqueness: 1-(3-Chlorophenyl)pyrazole is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the third position can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWBTORFIIARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




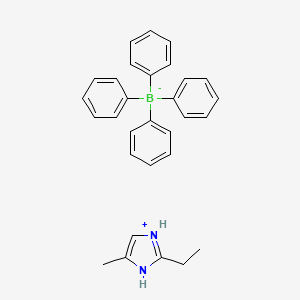
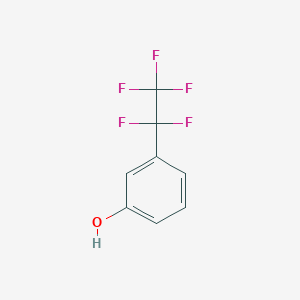
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)
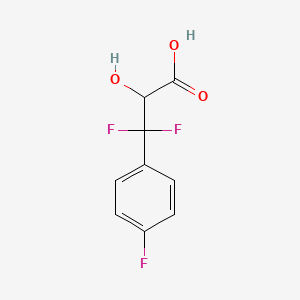
![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)
![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042255.png)
![1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042257.png)
